![molecular formula C17H16ClNO6S B3494264 dimethyl 5-{[(4-chlorobenzyl)sulfonyl]amino}isophthalate](/img/structure/B3494264.png)
dimethyl 5-{[(4-chlorobenzyl)sulfonyl]amino}isophthalate
Overview
Description
Dimethyl 5-{[(4-chlorobenzyl)sulfonyl]amino}isophthalate is an organic compound with the molecular formula C₁₇H₁₆ClNO₆S It is a derivative of isophthalic acid, featuring a sulfonamide group attached to a chlorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-{[(4-chlorobenzyl)sulfonyl]amino}isophthalate typically involves the following steps:
Starting Materials: The synthesis begins with isophthalic acid, which is esterified to form dimethyl isophthalate.
Sulfonylation: The dimethyl isophthalate is then reacted with 4-chlorobenzylsulfonyl chloride in the presence of a base such as triethylamine. This step introduces the sulfonyl group.
Amidation: The final step involves the reaction of the sulfonylated intermediate with ammonia or an amine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-{[(4-chlorobenzyl)sulfonyl]amino}isophthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl or chlorobenzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Dimethyl 5-{[(4-chlorobenzyl)sulfonyl]amino}isophthalate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: It may be used in the production of polymers and advanced materials due to its structural properties.
Mechanism of Action
The mechanism of action of dimethyl 5-{[(4-chlorobenzyl)sulfonyl]amino}isophthalate involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-{[(4-methylbenzyl)sulfonyl]amino}isophthalate
- Dimethyl 5-{[(4-fluorobenzyl)sulfonyl]amino}isophthalate
- Dimethyl 5-{[(4-bromobenzyl)sulfonyl]amino}isophthalate
Uniqueness
Dimethyl 5-{[(4-chlorobenzyl)sulfonyl]amino}isophthalate is unique due to the presence of the chlorobenzyl group, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents on the benzyl group.
Properties
IUPAC Name |
dimethyl 5-[(4-chlorophenyl)methylsulfonylamino]benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO6S/c1-24-16(20)12-7-13(17(21)25-2)9-15(8-12)19-26(22,23)10-11-3-5-14(18)6-4-11/h3-9,19H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZMRUBWVAIIKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NS(=O)(=O)CC2=CC=C(C=C2)Cl)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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